molecular formula C57H84N16O13 B1665492 L-Leucine, L-asparaginyl-L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-phenylalanylglycyl- CAS No. 95211-04-4

L-Leucine, L-asparaginyl-L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-phenylalanylglycyl-

Cat. No. B1665492
CAS RN: 95211-04-4
M. Wt: 1201.4 g/mol
InChI Key: MELPLQGVFWFFBR-RFPCQGRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin I, asn(1)-val(5)-gly(9)- is isolated from the plasma of American eel, Anquilla rostrata.

Scientific Research Applications

Synthesis and Activity of Peptide Derivatives

Research on the synthesis of peptide derivatives similar to the one has shown promising results in various fields. For example, Rittel et al. (1957) described the synthesis of a highly active peptide with a structure closely related to the one mentioned, demonstrating significant activity in influencing blood pressure in rats Rittel, W., Iselin, B., Kappeler, H., Riniker, B., & Schwyzer, R. (1957). Helvetica Chimica Acta, 40, 614-624.

Solid-phase Syntheses of Peptides

Solid-phase peptide synthesis has been extensively used for creating complex peptides. Scherkenbeck et al. (2002) demonstrated this by synthesizing cyclic decapeptides, which include structural elements similar to the queried peptide, showcasing the versatility of this method in peptide synthesis Scherkenbeck, J., Chen, H., & Haynes, R. (2002). European Journal of Organic Chemistry, 2002, 2350-2355.

Peptide Stability and Utilization

Investigations into peptide stability and utilization are essential for understanding the biochemical roles of peptides. For instance, Miller et al. (1955) examined the chemical stability and metabolic utilization of asparagine peptides, contributing to our understanding of how such peptides behave in biological systems Miller, A., Neidle, A., & Waelsch, H. (1955). Archives of biochemistry and biophysics, 56(1), 11-21.

Peptide Antibiotics Synthesis

The synthesis of peptide antibiotics provides insights into the potential therapeutic applications of peptides. Mitsuyasu et al. (1970) synthesized tyrocidine E, a cyclic decapeptide with a structure related to the queried peptide, highlighting the role of specific amino acid residues in antimicrobial activity Mitsuyasu, N., Matsuura, S., Waki, M., Ohno, M., Makisumi, S., & Izumiya, N. (1970). Bulletin of the Chemical Society of Japan, 43, 1829-1834.

properties

CAS RN

95211-04-4

Product Name

L-Leucine, L-asparaginyl-L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-phenylalanylglycyl-

Molecular Formula

C57H84N16O13

Molecular Weight

1201.4 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C57H84N16O13/c1-30(2)22-42(56(85)86)66-45(76)28-64-49(78)39(23-33-12-8-7-9-13-33)68-52(81)43-15-11-21-73(43)55(84)41(25-35-27-62-29-65-35)70-54(83)47(32(5)6)72-51(80)40(24-34-16-18-36(74)19-17-34)69-53(82)46(31(3)4)71-50(79)38(14-10-20-63-57(60)61)67-48(77)37(58)26-44(59)75/h7-9,12-13,16-19,27,29-32,37-43,46-47,74H,10-11,14-15,20-26,28,58H2,1-6H3,(H2,59,75)(H,62,65)(H,64,78)(H,66,76)(H,67,77)(H,68,81)(H,69,82)(H,70,83)(H,71,79)(H,72,80)(H,85,86)(H4,60,61,63)/t37-,38-,39-,40-,41-,42-,43-,46-,47-/m0/s1

InChI Key

MELPLQGVFWFFBR-RFPCQGRFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N

SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

NRVYVHPFGL

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-Asn-5-Val-9-Gly-angiotensin I
angiotensin I, Asn(1)-Val(5)-Gly(9)-
angiotensin I, asparaginyl(1)-valyl(5)-glycine(9)-
AVGA I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Leucine, L-asparaginyl-L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-phenylalanylglycyl-
Reactant of Route 2
L-Leucine, L-asparaginyl-L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-phenylalanylglycyl-
Reactant of Route 3
L-Leucine, L-asparaginyl-L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-phenylalanylglycyl-
Reactant of Route 4
L-Leucine, L-asparaginyl-L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-phenylalanylglycyl-
Reactant of Route 5
L-Leucine, L-asparaginyl-L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-phenylalanylglycyl-
Reactant of Route 6
L-Leucine, L-asparaginyl-L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-phenylalanylglycyl-

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